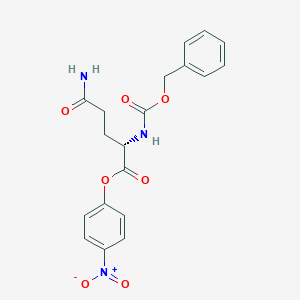

Z-Glu(obzl)-osu

Vue d'ensemble

Description

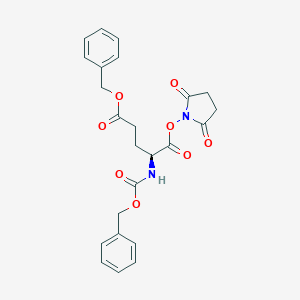

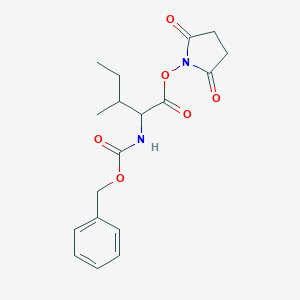

Z-Glu(obzl)-osu is a derivative of glutamic acid . It is used as an educt for the γ-modification of glutamic acid, for obtaining the 1- and 2-adamantyl ester, acid-labile γ-carboxyl protecting groups .

Synthesis Analysis

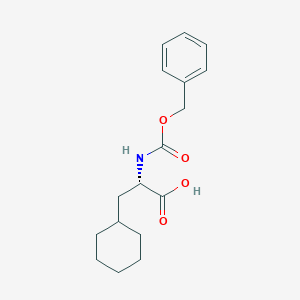

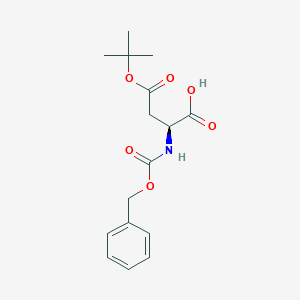

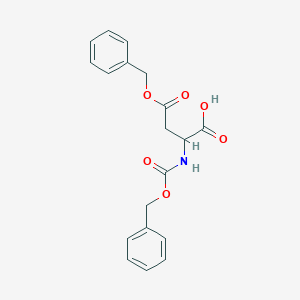

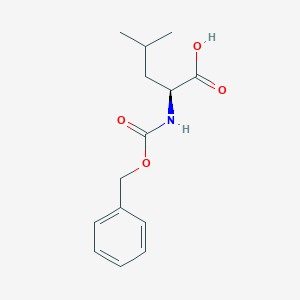

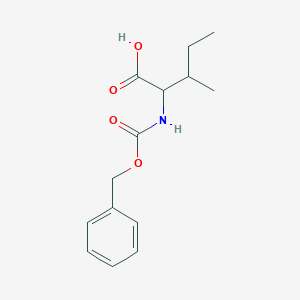

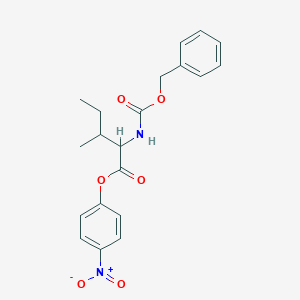

Z-Glu(obzl)-osu can be synthesized from N-Hydroxysuccinimide and Cbz-L-Glutamic acid 1-benzyl ester . The synthesis process involves the use of dmap;1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride in N,N-dimethyl-formamide at 20 degrees Celsius for 36 hours under an inert atmosphere .Molecular Structure Analysis

The molecular formula of Z-Glu(obzl)-osu is C20H21NO6 . Its molecular weight is 371.38 .Chemical Reactions Analysis

Z-Glu(obzl)-osu has been used as a highly effective acyl donor in enzymatic peptide synthesis . It has also been used in the γ-modification of glutamic acid .Physical And Chemical Properties Analysis

Z-Glu(obzl)-osu is a solid substance with a white to off-white color . It has a molecular weight of 371.38 and a molecular formula of C20H21NO6 . It is soluble in DMSO .Applications De Recherche Scientifique

Synthesis of Bioactive Substances

Z-Glu(obzl)-osu has been employed in the synthesis of bioactive substances. For instance, it was used in the preparation of intermediate derivatives like Z-Glu(Tau)-OBzl, pivotal in synthesizing bioactive substances such as γ-L-glutamyl-taurine, a compound previously isolated from the protein-free aqueous extract of bovine parathyroid powder. The derivative was prepared through various methods, including the mixed anhydride method, active ester procedure, and mixed anhydride coupling, illustrating the compound's versatility in synthetic biochemistry (Sebestyen et al., 2009).

Development of Oligopeptide Derivatives

Research indicates that Z-Glu(obzl)-osu can be used in the creation of oligopeptide derivatives. One study investigated the chiral recognition ability of oligopeptide derivatives consisting of glutamyl residues, where Z-Glu(obzl)-osu was a fundamental component. The research aimed to determine the optimal number of Glu(OBzl) residues for achieving the most efficient chiral recognition. The findings revealed that oligopeptide derivatives with a specific number of Glu(OBzl) residues showed a notable affinity, demonstrating Z-Glu(obzl)-osu’s potential in facilitating chiral recognition in synthetic polymers (Yoshikawa et al., 2005).

Phytoremediation

In the context of environmental science, Z-Glu(obzl)-osu derivatives have been identified as significant in the phytoremediation process. A study highlighted the metabolism of oxybenzone, a common UV filter, in a hairy root culture where a metabolite, oxybenzone-glucoside (OBZ-Glu), was identified. The formation of OBZ-Glu involved initial conjugation with glucose, followed by malonylation, presenting a metabolic pathway where Z-Glu(obzl)-osu-related compounds played a role. This demonstrates the potential application of Z-Glu(obzl)-osu derivatives in the degradation and transformation of environmental pollutants (Chen et al., 2016).

Safety and Hazards

Mécanisme D'action

Target of Action

Z-Glu(obzl)-osu is a derivative of glutamic acid . Glutamic acid is an essential neurotransmitter that plays a crucial role in neuronal activation . .

Mode of Action

As a derivative of glutamic acid, it may interact with the same receptors and exert similar effects . Glutamic acid is known to bind to and activate various glutamate receptors in the central nervous system, leading to increased neuronal activity .

Biochemical Pathways

Z-Glu(obzl)-osu, as a glutamic acid derivative, might be involved in the same biochemical pathways as glutamic acid. Glutamic acid is a key molecule in cellular metabolism. It is involved in various biochemical pathways, including protein synthesis, energy production, and as a precursor for the synthesis of other amino acids . .

Pharmacokinetics

The pharmacokinetic properties of Z-Glu(obzl)-osu, including its absorption, distribution, metabolism, and excretion (ADME), are not well-studied. As a derivative of glutamic acid, its properties might be similar. Glutamic acid is well-absorbed in the gut and distributed throughout the body. It is metabolized in the liver and excreted in the urine .

Result of Action

Given its structural similarity to glutamic acid, it may have similar effects, such as stimulating neuronal activity . .

Propriétés

IUPAC Name |

5-O-benzyl 1-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O8/c27-20-12-13-21(28)26(20)34-23(30)19(25-24(31)33-16-18-9-5-2-6-10-18)11-14-22(29)32-15-17-7-3-1-4-8-17/h1-10,19H,11-16H2,(H,25,31)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSHGVTPZOIGKTM-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C(CCC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)[C@H](CCC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Glu(obzl)-osu | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

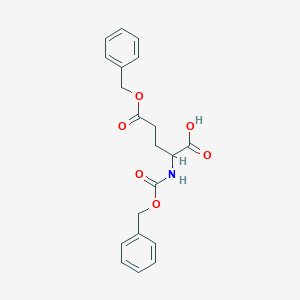

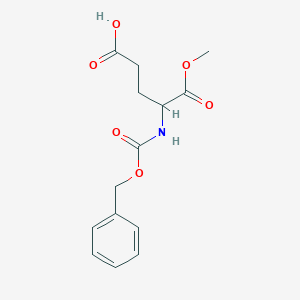

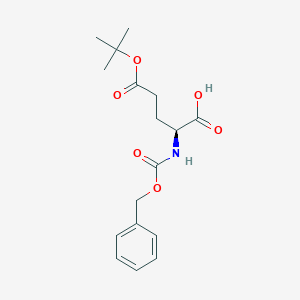

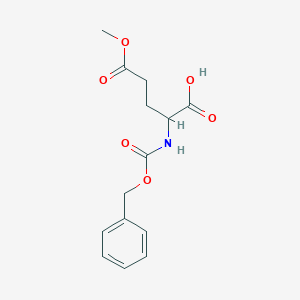

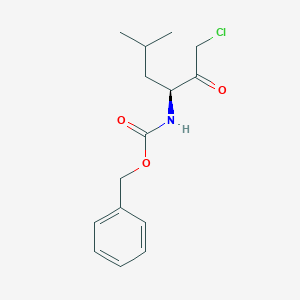

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-(S)-[N-carbobenzyloxy]amino-3-aminopropionate, hydrochloride](/img/structure/B554411.png)